molecular formula C26H24F2N4O B2930627 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171604-01-5

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2930627
CAS No.: 1171604-01-5
M. Wt: 446.502
InChI Key: VBUYKGUAYAMSEJ-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-piperazine hybrid featuring a 3,4-difluorophenyl methanone moiety. Its structure combines a benzyl-substituted benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to a fluorinated aromatic ketone. The structural complexity suggests synthetic challenges, particularly in coupling the benzimidazole and piperazine units while maintaining regioselectivity .

Properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F2N4O/c27-21-11-10-20(16-22(21)28)26(33)31-14-12-30(13-15-31)18-25-29-23-8-4-5-9-24(23)32(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYKGUAYAMSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.

  • Reduction: : The compound can be reduced to alter the oxidation state of certain atoms.

  • Substitution: : Various substitution reactions can be performed on the benzimidazole or piperazine rings to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, with modifications to the benzimidazole, piperazine, or difluorophenyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders, due to its structural similarity to neurotransmitters.

  • Material Science: : Its unique structure makes it suitable for use in the design of advanced materials, such as polymers and nanomaterials.

  • Organic Synthesis: : It can be used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Notable Pharmacological Activity Reference ID
Target Compound 468.5 ~3.8 Hypothesized kinase inhibition based on benzimidazole-piperazine scaffolds
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone 398.4 ~4.2 Retinol-binding protein antagonist; preclinical metabolic stability studies
2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives 313.1 ~2.9 Anticandidal activity (MIC: 2–8 µg/mL)
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride 350.8 ~1.5 Dual histamine H₁/H₄ receptor ligand (IC₅₀: <10 nM for H₁)

Key Observations:

  • Lipophilicity: The target compound’s predicted LogP (~3.8) suggests moderate membrane permeability, comparable to but higher than or .
  • Biological Targets: Benzimidazole-piperazine hybrids often target kinases or GPCRs. For example, highlights dual histamine receptor activity, while focuses on retinol-binding proteins.
  • Fluorine Impact: Fluorine substitution (as in the target compound and ) typically enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

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